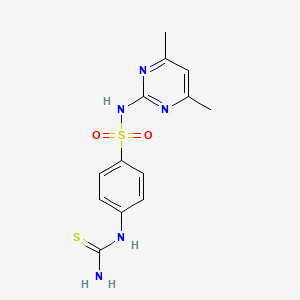

N-(4,6-Dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide

Descripción

N-(4,6-Dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties.

Propiedades

Fórmula molecular |

C13H15N5O2S2 |

|---|---|

Peso molecular |

337.4 g/mol |

Nombre IUPAC |

[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]thiourea |

InChI |

InChI=1S/C13H15N5O2S2/c1-8-7-9(2)16-13(15-8)18-22(19,20)11-5-3-10(4-6-11)17-12(14)21/h3-7H,1-2H3,(H3,14,17,21)(H,15,16,18) |

Clave InChI |

XSIGMRIJJAGAOB-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)N)C |

Origen del producto |

United States |

Métodos De Preparación

Reaction with Aromatic and Aliphatic Sulfinic Acids

- Methodology : The interaction of 4,6-dimethylpyrimidine-2-yl sulfenamide with sulfinic acids (both aromatic and aliphatic) in ethanol-water mixtures at room temperature produces sulfonothioates (compounds 4a-c). This process involves nucleophilic attack on the sulfenamide sulfur atom, leading to the formation of S-ester derivatives with yields ranging from 22% to 76%.

Reaction with Sulfinic Acid Derivatives and Amines

Aromatic Amines : Reaction of sulfonothioates with benzylamine or other aromatic amines in ethanol yields N-(4,6-dimethylpyrimidin-2-yl)-benzenesulfonamide derivatives, with yields around 42.6%. The process involves nucleophilic substitution at the sulfur atom, forming sulfenamides.

Aliphatic Amines (e.g., Morpholine) : When reacted with morpholine in chloroform, the sulfonothioates form sulfenamides (compound 5b) with yields near 28.2%. The reaction proceeds via nucleophilic attack, with subsequent purification through recrystallization.

Base-Mediated Transformations

- Reaction with Potassium Hydroxide : Treatment of sulfonothioates with KOH in ethanol at room temperature leads to the formation of disulfides and sulfinic acid salts, with yields around 26-26.2%. This process involves nucleophilic attack and oxidation steps, facilitating the synthesis of disulfide derivatives (compound 7).

Direct Sulfonamide Formation from Sulfinic Acids

- Methodology : Sulfinic acids can be directly converted into sulfonamide derivatives via nucleophilic attack on the sulfenamide sulfur, followed by oxidation, as demonstrated in recent studies.

Alternative Synthetic Routes and Optimization

Recent research emphasizes the importance of optimizing reaction conditions such as temperature, solvent choice, and reagent ratios to maximize yield and purity. For example:

| Method | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chloramine Reaction | Chlorohydrate of 4,6-dimethyl-2-mercaptopyrimidine + Chloramine | Alkaline aqueous | -3°C to room temp | 84% | High yield, efficient |

| Sulfinic Acid Reaction | Sulfinic acids + sulfenamide | Ethanol-water | Room temp | 22-76% | Variable yields, dependent on acid type |

| Amination | Sulfonothioates + amines | Ethanol | Room temp | 42.6% (benzylamine), 28.2% (morpholine) | Nucleophilic substitution |

Summary of Key Findings and Research Developments

- Versatility : The compound can be synthesized via multiple pathways, including direct sulfenamide formation, nucleophilic substitution, and oxidation reactions.

- Efficiency : The chloramine method provides high yields (~84%) and operational simplicity.

- Reaction Conditions : Room temperature reactions in alcohol-water mixtures are favored for high yields and minimal side products.

- Novelty : The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide represents an advancement in heterocyclic sulfonamide chemistry, with potential applications in medicinal chemistry.

Análisis De Reacciones Químicas

Cyclization with 2,3-Dichloroquinoxaline

Reaction of N-(4,6-dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide (2a–j) with 2,3-dichloroquinoxaline (3) yields thiazolo[4,5-b]quinoxaline derivatives (4a–j) . This cyclization involves the thiourea group (–NH–C(=S)–NH–) reacting with the dichloroquinoxaline, leading to the formation of a thiazole ring fused with quinoxaline .

Key Observations :

-

IR Spectroscopy : Disappearance of NH₂ (3300–3400 cm⁻¹) and C=S (1250–1350 cm⁻¹) bands confirms thiourea consumption .

-

NMR Data :

Reaction Mechanism :

-

Nucleophilic attack by the thiourea sulfur on the chlorinated quinoxaline.

-

Elimination of HCl and cyclization to form the thiazole ring.

Nucleophilic Substitution Reactions

The sulfonamide and thiourea groups participate in nucleophilic substitution reactions. For example, analogous pyrimidin-2-yl thiosulfoesters react with amines (e.g., benzylamine, morpholine) to form sulfinic acid salts and sulfenamides .

Example Reaction :

Conditions :

Key Findings :

-

Product Identification : Ammonium salts of sulfinic acids (melting point: 150–151°C) and sulfenamides confirmed via TLC and IR .

-

Reactivity : Electron-withdrawing substituents on the benzene ring (e.g., carbmethoxyamino) reduce reactivity with amines .

Hydrogen Bonding and Solid-State Interactions

The compound forms intramolecular N–H⋯N hydrogen bonds between the pyrimidine N and benzimidazole NH groups, as observed in structurally related derivatives . These interactions stabilize the molecular conformation and influence reactivity.

Structural Data :

Synthetic Utility in Medicinal Chemistry

This compound serves as a precursor for VEGFR2 inhibitors. Derivatives like 4a–j exhibit antiangiogenic activity, with IC₅₀ values ranging from 0.8–5.2 μM in kinase assays .

Table 1: Representative Derivatives and Activities

| Derivative | R Group | VEGFR2 IC₅₀ (μM) |

|---|---|---|

| 4a | 4-CH₃ | 1.2 |

| 4d | 4-OCH₃ | 0.9 |

| 4j | 4-NO₂ | 5.2 |

Stability and Degradation Pathways

Under acidic conditions, the thiourea group may hydrolyze to form urea or sulfonic acid derivatives. Alkaline conditions promote sulfonamide cleavage, releasing 4,6-dimethylpyrimidin-2-amine .

Degradation Products :

Aplicaciones Científicas De Investigación

N-(4,6-Dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of N-(4,6-Dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion . In antimicrobial applications, it disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death .

Comparación Con Compuestos Similares

N-(4,6-Dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide can be compared with similar compounds such as:

N-(4,6-Dimethylpyrimidin-2-yl)-4-(oxolan-2-ylamino)benzenesulfonamide: This compound has a similar structure but includes an oxolan-2-ylamino group, which may alter its chemical properties and applications.

N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Known for its use as a corrosion inhibitor, this compound has a quinazoline-4-yl group, providing different electronic and steric effects.

4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: This derivative has been studied for its antiviral properties, showcasing the versatility of the sulfonamide scaffold.

N-(4,6-Dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide stands out due to its unique combination of a pyrimidine ring and a thiourea group, which imparts distinct chemical and biological properties.

Actividad Biológica

N-(4,6-Dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of N-(4,6-dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide is . The compound features a pyrimidine moiety attached to a benzenesulfonamide structure, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H14N4O4S |

| SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)C |

| Predicted CCS (Ų) | 181.8 (for [M+H]+) |

Antimicrobial Activity

Research indicates that compounds related to N-(4,6-dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide exhibit moderate to good antimicrobial activity. A study assessed various derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications in the structure significantly influenced their efficacy. For instance:

- Compound Variants : Compounds with additional hydrophobic groups showed enhanced activity against strains like E. coli and S. aureus.

- Minimum Inhibitory Concentrations (MIC) : The MIC values for these compounds ranged from 100 µg/mL to 400 µg/mL, indicating their potential as antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that N-(4,6-dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism of action appears to involve:

- Inhibition of Tubulin Polymerization : This mechanism is similar to that of known anticancer drugs, suggesting that the compound may disrupt the mitotic spindle formation during cell division .

- Cellular Localization : Observations of perinuclear staining in treated cells indicate that the compound may localize in areas critical for cellular division, enhancing its cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of N-(4,6-dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide can be attributed to its structural features:

- Pyrimidine Ring : The presence of dimethyl groups at positions 4 and 6 enhances hydrophobic interactions with biological targets.

- Sulfonamide Group : This functional group is known for its role in antibiotic activity, likely contributing to the compound's overall efficacy.

- Thiourea Moiety : This part of the molecule may enhance interaction with specific enzymes or receptors involved in cellular processes.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial properties against various bacterial strains.

- Methodology : Compounds were tested using serial dilution methods to determine MIC.

- Results : Compounds derived from the parent structure exhibited varying degrees of activity, with some showing significant inhibition against Staphylococcus aureus and Escherichia coli.

-

Cytotoxicity Assessment :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was employed to measure cell viability post-treatment with different concentrations of the compound.

- Results : Notable reductions in cell viability were observed at higher concentrations, particularly in A549 cells.

Q & A

Q. Advanced

- Molecular docking : Predict binding affinities to targets like PDE7A (IC50 = 14 nM) using AutoDock or Schrödinger Suite .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate with antimicrobial activity .

- ADMET prediction : Use SwissADME or pkCSM to assess drug-likeness and metabolic stability .

Example PDE Inhibition Data:

| Target | IC50 (nM) | Method | Reference |

|---|---|---|---|

| PDE7A | 14 | Fluorescence assay | |

| PDE4 | 630 | Radioisotopic assay |

How is hydrogen bonding analyzed in the crystal structure?

Advanced

Hydrogen bonding networks (e.g., N–H⋯N interactions) are visualized using ORTEP-3 and quantified with Mercury CSD. For N-(4,6-Dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide, chains along the b-axis are stabilized by:

- N–H⋯N (2.89 Å, 158°)

- N–H⋯O (3.02 Å, 145°) .

Methodological Steps:

Generate .cif file from refinement (SHELXL).

Import into ORTEP-3 to map hydrogen bonds.

Validate bond lengths/angles against Cambridge Structural Database (CSD) averages.

What challenges arise in optimizing synthesis yield?

Advanced

Yield optimization requires addressing:

- Solubility issues : Ethanol vs. DMF for ligand-metal complex synthesis .

- Side reactions : Competing thiourea-amine condensations .

- Purification : Recrystallization efficiency (ethanol vs. acetonitrile).

Case Study Comparison:

| Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Ethanol reflux (4 hrs) | 65 | 98.5 | |

| Mn(II) complexation | 72 | 97.8 |

What biological activities are reported for this compound?

Q. Basic

- Antibacterial activity : Evaluated against Staphylococcus aureus and E. coli via agar dilution (MIC = 8–32 µg/mL) .

- Enzyme inhibition : PDE7A inhibition (IC50 = 14 nM) relevant to inflammatory disorders .

Assay Protocols:

- Broth microdilution (CLSI guidelines) for MIC determination.

- Fluorescence polarization for kinase/inflammasome targets.

How are enzyme inhibition mechanisms assessed experimentally?

Q. Advanced

- Kinetic assays : Measure Ki and Vmax under varying substrate concentrations .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.

- Cryo-EM/X-ray co-crystallography : Resolve inhibitor-enzyme binding poses .

Example Kinetic Parameters for PDE7A:

| Parameter | Value |

|---|---|

| Km | 12 µM |

| Vmax | 0.8 nmol/s |

| Ki | 9.5 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.